N-(2-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential applications in various fields of scientific research. Its unique chemical structure, characterized by the presence of distinct functional groups, allows it to engage in multiple chemical reactions, making it a subject of interest in chemistry, biology, and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of Intermediate Compounds: : The preparation often begins with the synthesis of key intermediate compounds that form the backbone of the final product. This might include the preparation of the 7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine core, involving cyclization reactions, or the creation of the N-(2-chlorobenzyl) group through nucleophilic substitution.
Condensation Reaction: : The intermediate compounds are typically brought together in a condensation reaction to form the piperidine ring system. The reaction conditions often include the use of organic solvents like dichloromethane or dimethylformamide and catalysts such as triethylamine or hydrochloric acid.
Purification: : The final product is usually purified through recrystallization, chromatography, or similar techniques to ensure the desired compound's purity.
Industrial Production Methods:
Scaling up for industrial production would follow the same synthetic routes with optimized conditions to increase yield and efficiency. This may involve using larger reactors, continuous flow systems, or automated processes to maintain consistency and purity on a large scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions to form sulfoxides or sulfones, utilizing oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction can convert ketones within the molecule to alcohols, employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Substitution reactions may involve replacing functional groups, such as chlorides or fluorides, with other nucleophiles using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Sodium methoxide, potassium cyanide.
Major Products Formed:
Scientific Research Applications
Chemistry:
In organic synthesis, the compound's reactivity offers pathways to create complex molecules, making it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology:
It may serve as a probe or ligand in biochemical assays to investigate the functions of biological macromolecules, particularly those involving enzymes or receptors with an affinity for its structural motifs.
Medicine:
This compound's structural features suggest potential therapeutic applications, including as an anti-inflammatory, anti-cancer, or antiviral agent, pending further pharmacological studies.
Industry:
In industrial chemistry, its derivatives could be utilized in materials science for creating polymers or as a catalyst in chemical reactions.
Mechanism of Action
N-(2-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide stands out for its unique combination of functional groups and structural framework. Similar compounds, such as N-benzyl-1-[7-(4-phenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide or N-(2-chlorophenyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide, may share some features but differ in their specific substituents, impacting their reactivity and applications.
Comparison with Similar Compounds
N-benzyl-1-[7-(4-phenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
N-(2-chlorophenyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
N-(2-methylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
This unique compound showcases the fascinating interplay between structure and function in organic chemistry, illustrating the endless possibilities that arise from chemical innovation
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN4O2S/c26-19-7-3-1-5-16(19)13-28-23(32)15-9-11-31(12-10-15)25-29-21-18(14-34-22(21)24(33)30-25)17-6-2-4-8-20(17)27/h1-8,14-15H,9-13H2,(H,28,32)(H,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMDBMUEFBFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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